molecular formula C10H8N2O2S B6413526 6-Amino-3-(thiophen-2-yl)picolinic acid CAS No. 1262008-85-4

6-Amino-3-(thiophen-2-yl)picolinic acid

Cat. No.: B6413526
CAS No.: 1262008-85-4
M. Wt: 220.25 g/mol
InChI Key: FUWXEUXJCSYADX-UHFFFAOYSA-N
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Description

6-Amino-3-(thiophen-2-yl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) with an amino group (-NH₂) at the 6-position and a thiophen-2-yl substituent at the 3-position.

Properties

IUPAC Name

6-amino-3-thiophen-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWXEUXJCSYADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(thiophen-2-yl)picolinic acid typically involves the condensation of thiophene derivatives with picolinic acid precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(thiophen-2-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3-(thiophen-2-yl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 6-Amino-3-(thiophen-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, it has been shown to interact with auxin-signaling F-box protein 5 (AFB5), leading to the inhibition of plant growth . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs differ primarily in the substituent at the 3-position of the picolinic acid scaffold. Substituents range from halogenated aryl groups to bulky alkylphenyl rings, each imparting distinct physicochemical characteristics:

Table 1: Comparative Analysis of 6-Amino-3-Substituted Picolinic Acid Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Key Properties Applications/Relevance
6-Amino-3-(thiophen-2-yl)picolinic acid* C₁₀H₈N₂O₂S 220.25 (calc.) Thiophen-2-yl Predicted high polarity (due to S atom); potential metal coordination Coordination polymers, catalysis
6-Amino-3-(4-tert-butylphenyl)picolinic acid C₁₆H₁₈N₂O₂ 270.33 4-tert-Butylphenyl High lipophilicity (logP ~3.5); stable under thermal stress Drug intermediates, hydrophobic materials
6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid C₁₃H₁₁FN₂O₂ 246.24 5-Fluoro-2-methylphenyl Moderate acidity (pKa ~3.2); halogen enhances bioavailability Pharmaceutical synthesis
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid C₁₂H₈ClFN₂O₂ 266.66 3-Chloro-4-fluorophenyl Electron-withdrawing substituents increase reactivity in coupling reactions Functional materials
6-Amino-3-(2,6-difluorophenyl)picolinic acid C₁₂H₈F₂N₂O₂ 250.20 2,6-Difluorophenyl Low pKa (3.17); high solubility in polar solvents Agrochemical intermediates

Notes:

  • Thiophen-2-yl vs. Aryl Substituents : The thiophene ring introduces sulfur, which may enhance metal-binding affinity compared to purely aromatic substituents (e.g., tert-butylphenyl) .
  • Halogen Effects : Fluorine and chlorine substituents lower pKa values and improve metabolic stability, critical for drug design .
  • Steric Bulk : The 4-tert-butyl group increases molecular weight and lipophilicity, favoring applications in hydrophobic environments .

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